molecular formula C6H16ClN3O2S B6175736 4-amino-4-methylpiperidine-1-sulfonamide hydrochloride CAS No. 2551120-14-8

4-amino-4-methylpiperidine-1-sulfonamide hydrochloride

Cat. No.: B6175736
CAS No.: 2551120-14-8
M. Wt: 229.7
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Description

4-amino-4-methylpiperidine-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C6H15N3O2S·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-4-methylpiperidine-1-sulfonamide hydrochloride typically involves the reaction of 4-amino-4-methylpiperidine with sulfonyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature to moderate heating

    Solvent: Commonly used solvents include dichloromethane or acetonitrile

    Base: Triethylamine or pyridine

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-amino-4-methylpiperidine-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-amino-4-methylpiperidine-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-4-methylpiperidine-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction, metabolic processes, and cellular regulation .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-4-methylpiperidine-1-sulfonamide
  • 4-methylpiperidine-1-sulfonamide
  • 4-amino-4-methylpiperidine

Uniqueness

4-amino-4-methylpiperidine-1-sulfonamide hydrochloride is unique due to its specific structural features, such as the presence of both an amino group and a sulfonamide group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

2551120-14-8

Molecular Formula

C6H16ClN3O2S

Molecular Weight

229.7

Purity

95

Origin of Product

United States

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